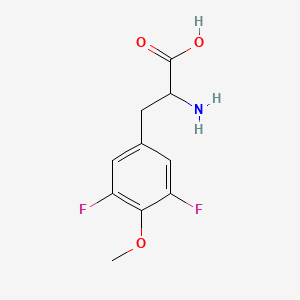
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid
説明
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11F2NO3 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid, with the CAS number 1259990-37-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 231.20 g/mol. The compound features a propanoic acid backbone with a substituted aromatic ring that includes two fluorine atoms and a methoxy group, which may influence its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various enzymes or pathways involved in disease processes. The presence of fluorine and methoxy groups can enhance lipophilicity and potentially improve binding affinity to target proteins.
Antimicrobial Activity
Initial studies suggest that this compound exhibits antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Case Studies
- Inhibition of Histone Deacetylases (HDACs) : A study explored the activity of photoswitchable azobenzene HDAC inhibitors that are structurally related to our compound. These inhibitors demonstrated significant biological activity under specific light conditions, suggesting that structural modifications can lead to enhanced therapeutic effects .
- Biofilm Formation : Compounds with similar scaffolds have been tested for their ability to inhibit biofilm formation in bacteria. This is particularly relevant as biofilms contribute to chronic infections and resistance to antibiotics. The findings indicate that structural modifications can enhance the antibiofilm activity .
Comparative Biological Activity Table
| Compound | Activity Type | Target Organism | IC50 (µM) |
|---|---|---|---|
| This compound | Antimicrobial | MRSA | TBD |
| Similar Compound A | HDAC Inhibition | Recombinant HDAC1 | 10 |
| Similar Compound B | Antibiofilm | Pseudomonas aeruginosa | 5 |
Recent Investigations
Recent research has focused on the development of novel derivatives of this compound. These derivatives are being evaluated for their potential as therapeutic agents in treating various diseases:
- Anticancer Properties : Some studies have indicated potential anticancer activity through modulation of histone acetylation pathways.
- Neuroprotective Effects : Investigations into neuroprotective effects suggest that this compound could play a role in protecting neuronal cells from oxidative stress.
特性
IUPAC Name |
2-amino-3-(3,5-difluoro-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-6(11)2-5(3-7(9)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCYNBXXDKLYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















